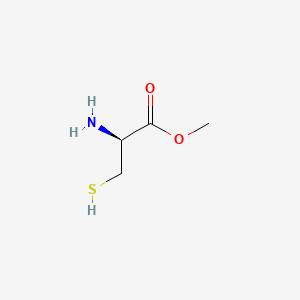

d-Cysteine methyl ester

CAS No.: 88806-98-8

Cat. No.: VC8147954

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88806-98-8 |

|---|---|

| Molecular Formula | C4H9NO2S |

| Molecular Weight | 135.19 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-sulfanylpropanoate |

| Standard InChI | InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1 |

| Standard InChI Key | MCYHPZGUONZRGO-GSVOUGTGSA-N |

| Isomeric SMILES | COC(=O)[C@@H](CS)N |

| SMILES | COC(=O)C(CS)N |

| Canonical SMILES | COC(=O)C(CS)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

d-Cysteine methyl ester hydrochloride (CAS 70361-61-4) is characterized by its L-configuration at the sulfur-bearing carbon, distinguishing it from the naturally occurring L-cysteine. The compound’s IUPAC name, methyl (2S)-2-amino-3-sulfanylpropanoate hydrochloride, reflects its esterified carboxyl group and protonated amine, stabilized by a chloride counterion . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.65 g/mol |

| Stereochemistry | (2S)-configuration |

| SMILES | COC(=O)C@@H[NH3+].[Cl-] |

| InChI Key | WHOHXJZQBJXAKL-AENDTGMFSA-N |

The esterification of cysteine’s carboxyl group enhances membrane permeability, a critical factor for intracellular activity .

Synthesis and Derivative Formation

d-Cysteine methyl ester is synthesized via methanol esterification of D-cysteine followed by hydrochloride salt formation . This process preserves the thiol group (-SH), which is pivotal for redox interactions. Comparative studies with ethyl ester analogs reveal that the choice of alkyl group (methyl vs. ethyl) influences lipid solubility and metabolic stability . For instance, D-cysteine ethyl ester demonstrates rapid reversal of morphine-induced ventilatory depression in rats, suggesting that the methyl ester’s shorter alkyl chain may alter pharmacokinetics .

Physicochemical and Analytical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 135–141°C, consistent with its crystalline powder form . It is hygroscopic, necessitating storage under inert conditions at 2–8°C . Solubility data indicate moderate dissolution in dimethyl sulfoxide (DMSO) and water, facilitating its use in aqueous and organic reaction media .

| Property | Value |

|---|---|

| Melting Point | 135–141°C |

| Solubility in Water | Slightly soluble |

| Solubility in DMSO | Slightly soluble |

| Storage Conditions | 2–8°C, inert atmosphere |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The -NMR spectrum displays signals for the methyl ester (δ ~3.7 ppm), methine proton (δ ~4.3 ppm), and thiol group (δ ~1.5 ppm). High-resolution MS matches the theoretical mass of 171.65 g/mol .

Future Directions and Clinical Implications

The demonstrated efficacy of D-thiol esters in reversing OIRD positions d-cysteine methyl ester as a candidate for preclinical testing. Key research priorities include:

-

Dose-Response Studies: Establishing optimal doses for ventilatory rescue without off-target effects.

-

Mechanistic Elucidation: Identifying molecular targets via proteomic and redox profiling.

-

Formulation Development: Enhancing stability through prodrug strategies or nanoparticle encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume